Tribenoside
Overview
Description
Tribenoside is a vasoprotective drug primarily used to treat hemorrhoids. It possesses mild anti-inflammatory, analgesic, and wound healing properties. This compound stimulates laminin alpha 5 production and laminin-332 deposition, aiding in the repair of the basement membrane during the wound healing process .
Mechanism of Action
Target of Action
Tribenoside is an anti-inflammatory agent that primarily targets the vascular system . It reduces vascular permeability and causes vasoconstriction . It has been reported to display a pluripotent antagonistic action against histamine, serotonin, bradykinin, and other inflammatory substances .
Mode of Action
This compound interacts with its targets by reducing vascular permeability and causing vasoconstriction . This interaction results in the treatment of internal and external hemorrhoids . It also has mild anti-inflammatory, analgesic, and wound healing properties .
Biochemical Pathways
This compound affects the wound healing process by stimulating laminin α5 production and laminin-332 deposition . These proteins help repair the basement membrane during the wound healing process . This compound also has a novel antioxidant activity, which may represent a further mechanism of action in wound healing .
Pharmacokinetics
A study on three healthy volunteers showed that plasma levels of this compound and the elimination of benzoic acid in plasma and urine were followed up during a 7-day period of daily oral medication with this compound . Around 20% of the administered dose is metabolized to benzoic acid, which is almost entirely present in the body as hippuric acid .
Result of Action
The molecular and cellular effects of this compound’s action include increased migration rate of fibroblasts in vitro and improved wound healing process by promoting re-epithelialization in rats . Furthermore, it has been found to have a novel antioxidant activity, which may protect against the toxic effects of reactive oxygen species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, obesity, and pregnancy, can influence the effectiveness of this compound in treating conditions like hemorrhoids .
Biochemical Analysis
Biochemical Properties
Tribenoside interacts with various biomolecules in the body. It has been found to stimulate the production of laminin α5 and the deposition of laminin-332, which are essential for the repair of the basement membrane during the wound healing process .
Cellular Effects
This compound has a significant impact on cellular processes. It reduces vascular permeability and causes vasoconstriction, which are crucial for the treatment of internal and external hemorrhoids . In addition, it has been found to cause skin side effects in up to 10% of patients treated with it .
Molecular Mechanism
It is known that it exerts its effects at the molecular level by interacting with biomolecules and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a rapid comprehensive efficacy on all the different symptoms of hemorrhoids . Its efficacy and tolerability have been formally evaluated in several well-conducted studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A dose of 200 mg/kg has been found to exert a less-pronounced vulnerary effect and is occasionally toxic .
Metabolic Pathways
It is known that it interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that it interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
This compound has been found to accelerate the focal deposition of laminin-332 (α3, β3, γ2), suggesting that it interacts with epidermal cells and regulates the expression and localization of laminins to help reconstruct basement membranes in wound healing of hemorrhoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenoside is synthesized by reacting 3,5,6-tribenzyloxy-D-glucopyranose in trifluoroacetic acid and triethyl orthoformate in ethanol. The reaction conditions are mild, and the process is simple and convenient, resulting in high purity and yield . Another method involves reacting 3,5,6-tribenzyloxy-D-glucopyranose in an ethanol solution in the presence of an alkaline reagent and triethyl orthoformate .
Industrial Production Methods
The industrial production of this compound involves adding a compound (SM-1) into absolute ethyl alcohol at room temperature, controlling the temperature to 0-5°C, and adding a trifluoroacetic acid ethanol solution. The reaction is stirred for 1 hour, followed by the addition of triethyl orthoformate. The reaction continues for 2.5 hours, after which a saturated sodium bicarbonate solution is added. The product is then extracted with dichloromethane, washed, dried, and concentrated to obtain tribenzyl glycoside with a yield of 93.8% and purity of 99.65% .
Chemical Reactions Analysis
Types of Reactions
Tribenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, triethyl orthoformate, and dichloromethane. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include tribenzyl glycoside and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tribenoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glycoside reactions and synthesis.
Biology: Investigated for its effects on cellular processes, particularly in wound healing and inflammation.
Medicine: Primarily used to treat hemorrhoids due to its vasoprotective and anti-inflammatory properties. .
Industry: Utilized in the formulation of topical creams and suppositories for hemorrhoid treatment.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Often used in combination with tribenoside for enhanced therapeutic effects in treating hemorrhoids.
Uniqueness
This compound is unique due to its dual action as a vasoprotective and anti-inflammatory agent. Its ability to stimulate laminin production and deposition sets it apart from other similar compounds, making it particularly effective in wound healing and hemorrhoid treatment .
Biological Activity
Tribenoside is a compound that has garnered attention for its diverse biological activities, particularly in the context of wound healing and vascular health. This article explores its pharmacological properties, mechanisms of action, and clinical efficacy based on various studies.
Overview of this compound
This compound is a glycoside derivative known for its anti-inflammatory, analgesic, and vascular protective effects. It is commonly used in the treatment of hemorrhoids and other conditions involving impaired microcirculation. The compound is often combined with lidocaine to enhance its therapeutic effects.
Pharmacological Properties
This compound exhibits several key pharmacological activities:
- Anti-inflammatory : Reduces inflammation by modulating immune responses.
- Wound Healing : Promotes tissue repair and regeneration.
- Vascular Protection : Improves microcirculation and stabilizes vascular integrity.
- Analgesic Effects : Provides pain relief in various clinical settings.
Table 1: Summary of Pharmacological Activities of this compound
The mechanisms underlying the biological activity of this compound are multifaceted:
- Fibroblast Migration : this compound has been shown to increase the migration rate of fibroblasts, which are crucial for wound healing. In vitro studies indicated a significant enhancement in fibroblast proliferation and migration when treated with this compound .
- Nitric Oxide (NO) Release : In conditions such as hemorrhoids, this compound facilitates the release of nitric oxide, which plays a vital role in vascular tone regulation and inflammation reduction .
- Antioxidant Activity : Recent studies have identified this compound's potential antioxidant properties, contributing to its wound-healing effects by reducing oxidative stress in tissues .
Clinical Efficacy
Several clinical trials have assessed the effectiveness of this compound, particularly in combination with lidocaine for treating hemorrhoids:
- Symptom Relief : A study reported that patients receiving this compound combined with lidocaine showed significant improvement in both subjective (pain, itching) and objective (hemorrhage, secretion) symptoms compared to those receiving lidocaine alone. The combination therapy resulted in an 82.5% positive response rate .
- Comparative Effectiveness : In a randomized controlled trial, this compound + lidocaine was found to be more effective than hydrocortisone for symptom relief in hemorrhoid patients (p < 0.01) .
Table 2: Clinical Outcomes from Selected Studies on this compound
Case Studies
- Case Study on Hemorrhoids : In a cohort of 30 patients treated with this compound + lidocaine suppositories, 75% reported complete resolution of anal itching and significant pain reduction within two weeks .
- Postpartum Treatment : A study involving postpartum women indicated that oral administration of this compound resulted in excellent outcomes for hemorrhoid-related symptoms, with favorable tolerability noted across all subjects .
Properties
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNJSBQMBKOJH-VIVFLBMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-32-4 | |
Record name | Tribenoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenoside [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tribenoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBENOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tribenoside?
A1: While the exact mechanism remains unclear, research suggests this compound exerts its effects through a combination of actions:
- Anti-inflammatory Effects: this compound has been shown to reduce inflammation, potentially by inhibiting inflammatory mediators. [, ]
- Vascular Effects: It improves microcirculation and vascular tone, likely by stabilizing capillary systems and membranes in affected tissues. [, ]
- Wound Healing Promotion: this compound enhances wound healing, possibly by interacting with epidermal cells and regulating the expression and localization of laminins, crucial components of basement membranes essential for tissue repair. [, ]
- Antioxidant Activity: Recent studies suggest this compound might possess antioxidant properties, contributing to its protective effects during wound healing. []
Q2: How does this compound's impact on laminin expression contribute to wound healing?
A2: Research indicates that this compound specifically increases the expression of the laminin α5 chain in human epidermal keratinocyte cells (HaCaT cells). [] Additionally, it accelerates the focal deposition of laminin-332 (α3β3γ2). [] These actions suggest this compound promotes the reconstruction of basement membranes, crucial structures for wound healing, particularly in the context of hemorrhoidal disease.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, has the molecular formula C29H34O6 and a molecular weight of 478.57 g/mol. [, ]
Q4: Is there any available spectroscopic data for this compound?
A4: While the provided research doesn't offer detailed spectroscopic information, common characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of this compound.
A4: The provided research primarily focuses on this compound's pharmacological properties and clinical applications. Information regarding material compatibility and stability, catalytic properties, and computational chemistry applications is not included in these studies.
Q5: How do structural modifications of this compound affect its activity?
A5: While the provided research doesn't delve into detailed SAR studies, one study investigated 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose, structurally related to this compound. [] Some of these derivatives exhibited notable anti-inflammatory, antipyretic, and venoprotective activities with low toxicity. This finding suggests that modifications to the this compound structure could potentially lead to compounds with enhanced or altered pharmacological profiles.
Q6: What is the safety profile of this compound, and what are its pharmacokinetic properties?
A6: Several studies highlight the safety and efficacy of this compound in treating hemorrhoids. [, , , ] While generally well-tolerated, some individuals may experience hypersensitivity reactions. [, , , , , ] Specific information regarding SHE regulations, detailed pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and pharmacodynamic properties is limited in these studies.
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